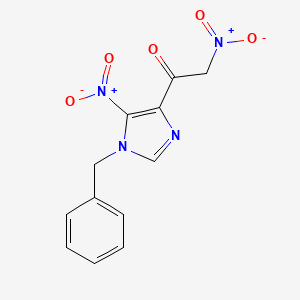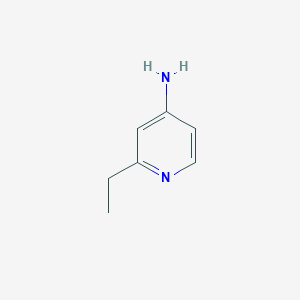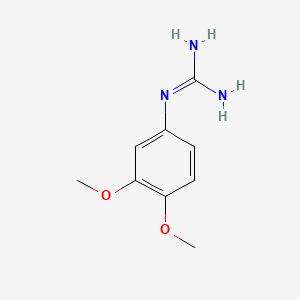
N-(3,4-dimethoxyphenyl)guanidine
説明
N-(3,4-dimethoxyphenyl)guanidine is a chemical compound with the molecular weight of 231.68 . It is available in the form of a powder . The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)guanidine hydrochloride .
Molecular Structure Analysis
The InChI code for N-(3,4-dimethoxyphenyl)guanidine is1S/C9H13N3O2.ClH/c1-13-7-4-3-6 (12-9 (10)11)5-8 (7)14-2;/h3-5H,1-2H3, (H4,10,11,12);1H . This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving N-(3,4-dimethoxyphenyl)guanidine are not available, guanidine derivatives are known to participate in various chemical reactions. For instance, guanidinium nitrate, another guanidine derivative, undergoes a two-stage decomposition process .Physical And Chemical Properties Analysis
N-(3,4-dimethoxyphenyl)guanidine is a powder with a melting point of 221-223 degrees Celsius . The compound is stored at room temperature .科学的研究の応用
Guanidine Compounds in Therapeutics
Guanidine-like compounds, including N-(3,4-dimethoxyphenyl)guanidine, have been a subject of research for their therapeutic potential in various medical fields like cancer and virology for over three decades. These compounds have found clinical applications, with some reaching clinical status, such as potassium channel openers and histamine H2-receptor antagonists. Notably, a specific derivative, ME10092, showed cardioprotection effects in vivo during ischemic reperfusion injury in rodents, indicating the potential of these compounds in cardiovascular therapies (Oliver et al., 2004).
Role in Synthesis and Catalysis
Guanidine compounds, including N-(3,4-dimethoxyphenyl)guanidine, play a significant role in synthetic chemistry, serving as reagents and catalysts. These compounds have been integral in the development of chiral superbases and have been used in the preparation of various guanidines and related derivatives. The versatility of guanidines in reactions and their application in creating biologically active compounds showcase their significance in chemical synthesis and medicinal chemistry (Isobe et al., 2000).
Safety And Hazards
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-5H,1-2H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIBYAXTBNNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482585 | |
| Record name | N-(3,4-dimethoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)guanidine | |
CAS RN |
57004-61-2 | |
| Record name | N-(3,4-dimethoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



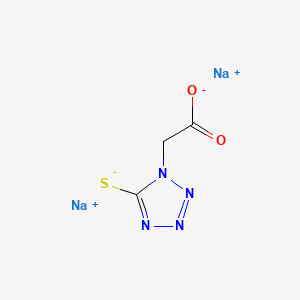
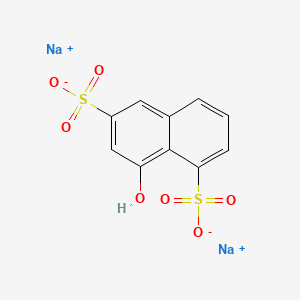
![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)


![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)


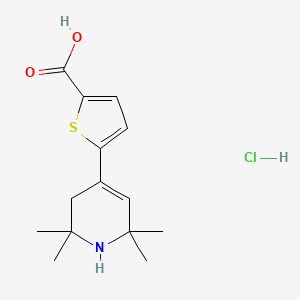


![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)
